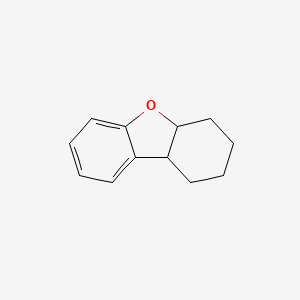

1,2,3,4,4a,9b-Hexahydrodibenzofuran

Description

The study of 1,2,3,4,4a,9b-Hexahydrodibenzofuran and its derivatives provides a fascinating glimpse into the world of saturated and partially saturated heterocyclic ring systems. This compound, a hydrogenated derivative of dibenzofuran (B1670420), offers a three-dimensional architecture that is of considerable interest for its potential applications.

The synthesis of such partially saturated heterocyclic systems is often achieved through the catalytic hydrogenation of the corresponding aromatic compounds. The choice of catalyst, solvent, temperature, and pressure can influence the degree of hydrogenation and the stereoselectivity of the reaction. For instance, the hydrodeoxygenation (HDO) of dibenzofuran has been studied using various catalysts, including bimetallic systems like Nickel/Platinum (Ni/Pt) in an aqueous medium. rsc.org These studies are often aimed at the removal of oxygen from bio-oils, but they also provide insights into the formation of hydrogenated intermediates.

The stereochemistry of related reduced benzofuran (B130515) systems has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons at the ring junctions can be used to differentiate between cis and trans isomers. This analytical technique is crucial for characterizing the products of hydrogenation reactions and for understanding the conformational preferences of these molecules.

While research specifically targeting the unsubstituted this compound is not extensive, the broader class of dibenzofuran derivatives has shown significant potential in medicinal chemistry. thesciencein.orgiscience.inresearchgate.net Dibenzofuran-containing compounds have been investigated for a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.net

The introduction of a partially saturated ring, as seen in the hexahydrodibenzofuran core, allows for the creation of more complex and diverse three-dimensional structures. This is a key strategy in modern drug design, as it can lead to improved binding affinity and selectivity for biological targets. A notable example is the synthesis of 4-hydroxy-6-methoxy-9b-N-alkylaminoethyl hexahydrodibenzofuran derivatives, which highlights the use of the hexahydrodibenzofuran scaffold in the development of new compounds with potential pharmacological applications. nih.gov

The synthesis of these derivatives often involves the catalytic reduction of a substituted dibenzofuran precursor, followed by further functionalization. The ability to control the stereochemistry at the 4a and 9b positions during the synthesis is a critical aspect of creating specific isomers for biological evaluation.

Below is a table summarizing key aspects of the synthesis and potential applications of hexahydrodibenzofuran and its derivatives based on available research.

| Feature | Description |

| Core Structure | This compound |

| Synthesis Method | Catalytic hydrogenation of dibenzofuran or its derivatives. |

| Key Stereochemistry | Presence of cis and trans isomers due to stereocenters at the 4a and 9b positions. |

| Characterization | NMR spectroscopy is a key tool for determining stereochemistry, particularly by analyzing proton coupling constants at the ring junction. |

| Medicinal Chemistry Relevance | The scaffold is used to create three-dimensional structures for potential drug candidates. Substituted derivatives have been synthesized and investigated for biological activity. nih.gov |

The study of this compound and its derivatives is an emerging area of research with the potential to contribute to the development of new synthetic methodologies and novel therapeutic agents. The unique structural features of this polycyclic heterocyclic system make it an attractive target for further investigation.

Structure

3D Structure

Properties

CAS No. |

13524-79-3 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,2,3,4,4a,9b-hexahydrodibenzofuran |

InChI |

InChI=1S/C12H14O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12H,2,4,6,8H2 |

InChI Key |

KVOWHNFGJJGLPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4,4a,9b Hexahydrodibenzofuran and Analogues

Strategies for Core Ring System Construction

The formation of the tricyclic hexahydrodibenzofuran core is a pivotal step in the synthesis of this compound class. Various strategies have been developed to construct this essential framework, each with its own set of advantages and challenges.

Spirodihydrocoumarin Rearrangements and Related Transformations

A notable and efficient route to the hexahydrodibenzofuran skeleton involves the rearrangement of spirodihydrocoumarins. This strategy provides a direct pathway to the desired tricyclic system. While detailed mechanistic studies for the specific formation of 1,2,3,4,4a,9b-hexahydrodibenzofuran via this method are not extensively documented in readily available literature, the general transformation highlights a powerful approach to dibenzofuran (B1670420) derivatives. The reaction proceeds by leveraging the inherent reactivity of the spirocyclic lactone system to undergo skeletal reorganization to the fused furan (B31954) structure.

Intramolecular Cycloaddition Approaches (e.g., Diels-Alder Reactions)

Intramolecular Diels-Alder (IMDA) reactions of furan derivatives represent a powerful and widely utilized strategy for the construction of complex polycyclic ether systems, including the core structure of hexahydrodibenzofuran. In this approach, a furan ring acts as the diene, and a tethered dienophile undergoes an intramolecular [4+2] cycloaddition to form the bridged oxabicyclic system characteristic of the dibenzofuran skeleton.

The success of the IMDA reaction is often dependent on several factors, including the length and nature of the tether connecting the furan diene and the dienophile, as well as the presence of activating groups on the dienophile. The reaction can be promoted thermally or by using Lewis acid catalysts. For instance, in related systems, catalysts such as Florisil and methylaluminum dichloride have been shown to be effective. The intramolecular nature of the reaction often leads to high stereoselectivity, favoring the formation of the exo product due to conformational constraints of the tether. This stereochemical control is a significant advantage in the synthesis of complex target molecules.

The general approach involves the synthesis of a precursor molecule containing both a furan ring and a dienophile connected by a suitable chain. Upon heating or treatment with a catalyst, the IMDA reaction proceeds to furnish the hexahydrodibenzofuran core.

Nucleophilic Attack and Lactone Ring Opening Pathways

The construction of the hexahydrodibenzofuran ring system can also be envisioned through pathways involving nucleophilic attack and the subsequent opening of a lactone ring. Although specific examples detailing the synthesis of this compound via this exact sequence are not prevalent in the surveyed literature, the principles of this strategy are well-established in organic synthesis.

A plausible synthetic route could involve a nucleophilic attack on a suitably functionalized precursor, leading to the formation of a key intermediate that can then undergo lactonization. Subsequent ring-opening of this lactone, potentially through reductive cleavage or other transformations, could then yield the desired hexahydrodibenzofuran structure. In a related concept, the ring-opening of fused benzofuran (B130515) systems has been observed, suggesting the feasibility of manipulating such heterocyclic cores. rug.nl

Catalytic Hydrodeoxygenation (HDO) of Aromatic Precursors (e.g., Dibenzofuran)

Catalytic hydrodeoxygenation (HDO) of dibenzofuran is a well-investigated and effective method for the production of this compound. This process involves the removal of the oxygen atom from the dibenzofuran ring system through catalytic hydrogenation, typically under high pressure and temperature. The reaction proceeds through a network of hydrogenation and deoxygenation steps, and the selectivity towards the desired hexahydrodibenzofuran product is highly dependent on the catalyst and reaction conditions.

Various catalytic systems have been explored for the HDO of dibenzofuran. Bimetallic catalysts, such as nickel/platinum (Ni/Pt), have demonstrated significant activity, achieving high yields of HDO products. youtube.com Platinum supported on various materials, including silica (B1680970) (SiO2), alumina/silica (Al2O3/SiO2), and zirconia/silica (ZrO2/SiO2), has also been shown to be effective. rug.nl The acidic properties of the support can influence the reaction pathway, with stronger acidity promoting the selective cleavage of the C-O bond in the intermediate hexahydrodibenzofuran. rug.nl Furthermore, hierarchical ZSM-5 supported platinum catalysts have been developed for the highly selective hydrodeoxygenation of dibenzofuran to bicyclohexane, with tetrahydrodibenzofuran being a key intermediate. rloginconsulting.com Molybdenum sulfide (B99878) (MoS2) based catalysts are also studied for the HDO of furanic compounds. nih.gov

Table 1: Catalytic Systems for the Hydrodeoxygenation of Dibenzofuran

| Catalyst | Support | Temperature (°C) | Pressure (MPa H₂) | Key Findings |

|---|---|---|---|---|

| Ni/Pt | - | 200 | 1.2 | High yield of HDO products (up to 90%). youtube.com |

| Pt | SiO₂, Al₂O₃/SiO₂, ZrO₂/SiO₂ | - | - | Support acidity influences C-O bond cleavage selectivity. rug.nl |

| Pt | Hierarchical ZSM-5 | - | - | High selectivity towards bicyclohexane via tetrahydrodibenzofuran. rloginconsulting.com |

| MoS₂ | - | - | - | Studied for HDO of furanic compounds. nih.gov |

| Ni with TiO₂-x | - | - | - | Surface decoration enhances catalytic activity. nih.gov |

Asymmetric Synthesis Approaches

The development of asymmetric methods to synthesize enantiomerically pure or enriched this compound is of significant interest, particularly for applications in medicinal chemistry and materials science.

Chiral Reagent-Mediated Reductions (e.g., Corey's Oxazaborolidine Reagents)

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. youtube.com This methodology employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (BMS).

While a specific application of the Corey-Itsuno reduction for the direct synthesis of chiral this compound is not explicitly detailed in the reviewed literature, this method can be strategically applied to a suitable ketonic precursor of the target molecule. For instance, the asymmetric reduction of a ketone positioned within a precursor molecule could establish the stereochemistry at one of the chiral centers of the hexahydrodibenzofuran core. The high levels of enantioselectivity and predictability associated with the CBS reduction make it a highly attractive strategy for accessing chiral building blocks en route to the final target. The mechanism of the Corey-Itsuno reduction involves the formation of a complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate, leading to a highly organized, six-membered transition state that directs the hydride transfer to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.

Palladium-Catalyzed Cyclization Reactions (e.g., Intramolecular Heck Reactions)

The intramolecular Heck reaction is a powerful and widely utilized method for the construction of carbo- and heterocyclic ring systems. rsc.org This palladium-catalyzed process involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. uwindsor.ca While direct examples for the synthesis of the parent this compound are not extensively detailed in readily available literature, the synthesis of the closely related and structurally analogous 2,3-dihydrobenzofuran (B1216630) scaffold via intramolecular Heck cyclization of 2-iodophenol (B132878) allyl ethers has been thoroughly investigated. nih.gov This reaction serves as a strong model for the construction of the hexahydrodibenzofuran ring system.

The general mechanism for such a cyclization proceeds via a catalytic cycle. Initially, a palladium(0) catalyst undergoes oxidative addition with an aryl halide (for instance, a 2-halophenyl derivative with an appropriately tethered cyclohexenyl ether moiety). This is followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, leading to the formation of the new heterocyclic ring. The cycle is completed by a β-hydride elimination step, which regenerates the palladium(0) catalyst and yields the cyclized product. uwindsor.ca

The regioselectivity and stereoselectivity of the intramolecular Heck reaction can be influenced by several factors, including the nature of the ligands on the palladium catalyst, the substitution pattern of the alkene, and the reaction conditions. For instance, the use of chiral phosphine (B1218219) ligands can lead to the formation of enantiomerically enriched products. rsc.org The reaction is also known for its tolerance of a wide range of functional groups, making it a versatile tool in complex molecule synthesis. uwindsor.ca

Recent advancements have also seen the development of the Heck-Matsuda reaction, which utilizes arenediazonium salts as an alternative to aryl halides. nih.govresearchgate.net This variant can offer milder reaction conditions and has been successfully applied to the enantioselective intramolecular synthesis of dihydrobenzofuran derivatives. nih.govresearchgate.net

Directed Derivatization and Functionalization Strategies

Once the core hexahydrodibenzofuran scaffold is assembled, further derivatization is often necessary to explore structure-activity relationships and develop compounds with desired properties.

Stereospecific Introduction of Substituents

The stereospecific introduction of substituents onto the hexahydrodibenzofuran framework is crucial for controlling the three-dimensional arrangement of functional groups, which in turn can significantly impact biological activity. Asymmetric Heck-type cyclization reactions represent a powerful strategy for establishing stereocenters during the formation of the heterocyclic ring. rsc.org The use of chiral N,N-ligands in palladium-catalyzed intramolecular Heck reactions has been shown to produce enantioenriched dihydrobenzofurans with high stereoselectivity. nih.govresearchgate.net

For existing scaffolds, stereoselective functionalization can be achieved through various methods. For example, enzymatic reactions, such as those employing lipases, can be used for the enantioselective hydrolysis or esterification of functional groups attached to the core structure, allowing for the separation of enantiomers. semanticscholar.org This approach has been successfully applied to the synthesis of optically pure dihydrobenzofuranone derivatives. semanticscholar.org

Furthermore, substrate-directed reactions, where existing stereocenters on the molecule guide the approach of reagents, can be employed to install new substituents with a high degree of stereocontrol.

Synthesis of Substituted Hexahydrodibenzofuran Analogues and Libraries

The systematic synthesis of analogues and libraries of compounds based on the hexahydrodibenzofuran scaffold is a key strategy in drug discovery for the efficient exploration of chemical space. Diversity-oriented synthesis approaches aim to create a wide range of structurally diverse molecules from a common starting point. nih.gov

Libraries of related benzofuran and 2,3-dihydrobenzofuran derivatives have been successfully prepared using multi-component reactions. researchgate.net These strategies often involve the use of readily available building blocks, such as salicylaldehydes, aryl boronic acids or halides, and various amines, to generate a large number of distinct products. nih.gov The selection of these building blocks can be guided by statistical molecular design to ensure broad coverage of physicochemical properties like lipophilicity and molecular weight. nih.gov

The table below illustrates a conceptual approach to building a library based on a functionalized hexahydrodibenzofuran core, highlighting the potential for variation at different positions.

| Scaffold Position | Building Block Type | Example Functionalities |

| R1 (Aromatic Ring) | Aryl Boronic Acids/Halides | -OCH3, -Cl, -F, -CF3 |

| R2 (Alicyclic Ring) | Substituted Cyclohexanones | -CH3, -OH, -COOR |

| R3 (Functionalization Handle) | Amines, Alcohols | -NH2, -OH, -COOH |

By systematically combining different building blocks, large and diverse libraries of hexahydrodibenzofuran analogues can be generated for biological screening. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 1,2,3,4,4a,9b Hexahydrodibenzofuran Systems

Ring Transformation Reactions

The strained ether linkage and the presence of both aromatic and aliphatic rings in the 1,2,3,4,4a,9b-hexahydrodibenzofuran system make it susceptible to various ring transformation reactions. These reactions can lead to the formation of complex polycyclic structures or result in ring-opened products, depending on the reaction conditions and reagents employed.

The this compound skeleton can serve as a precursor for the synthesis of more complex, fused polycyclic systems. A notable example is the cyclization to form phenanthro[4,5-bcd]furans. Research has shown that derivatives of this compound can undergo intramolecular cyclization to yield these intricate structures.

For instance, the cyclization of (6-methoxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-1-yl)acetic acid has been studied and found to proceed with relative ease to form the corresponding phenanthro[4,5-bcd]furan derivative. nrel.gov This ease of cyclization is attributed to the conformational flexibility of the hexahydrodibenzofuran ring system, which allows the molecule to adopt a transition state that is favorable for the intramolecular ring-closing reaction. nrel.gov This contrasts with the more rigid tetrahydrodibenzofuran analogues, where cyclization is more difficult due to increased ring strain in the transition state. nrel.gov

Epoxide intermediates derived from the olefinic bonds of the partially saturated ring in this compound are key to a variety of acid-catalyzed rearrangements and ring-opening reactions. rsc.orgnih.govnih.govresearchgate.netnih.govkhanacademy.orgresearchgate.net While specific studies on the epoxides of this compound are not extensively detailed in the provided search results, the general principles of epoxide chemistry can be applied.

Under acidic conditions, the epoxide oxygen is first protonated, which makes it a better leaving group. rsc.orgyoutube.com The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. researchgate.net The regioselectivity of the attack depends on the substitution pattern of the epoxide. In general, for asymmetric epoxides, the nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. rsc.orgnih.gov This leads to the formation of trans-diols when water is the nucleophile. nih.govnih.gov

The use of different nucleophiles can lead to a variety of ring-opened products. For example, reaction with anhydrous hydrogen halides (HX) can yield trans-halohydrins. nih.gov The reaction is highly stereospecific, with the nucleophile attacking from the side opposite to the epoxide ring, resulting in an inversion of stereochemistry at the site of attack. capes.gov.br

Table 1: General Products of Acid-Catalyzed Epoxide Ring-Opening

| Nucleophile | Product Type | Regioselectivity (Asymmetric Epoxide) | Stereochemistry |

| H₂O/H⁺ | trans-1,2-Diol | Attack at the more substituted carbon | anti-addition |

| ROH/H⁺ | trans-Alkoxy Alcohol | Attack at the more substituted carbon | anti-addition |

| HX (anhydrous) | trans-Halohydrin | Attack at the more substituted carbon (if tertiary) or less hindered carbon | anti-addition |

Hydrodeoxygenation Pathways and Mechanisms

Hydrodeoxygenation (HDO) is a crucial process for the upgrading of biomass-derived compounds, such as this compound, into valuable hydrocarbons for fuels and chemicals. The process involves the removal of oxygen atoms from the molecule using a catalyst and a hydrogen source.

The choice of catalyst plays a pivotal role in determining the selectivity and efficiency of the HDO of dibenzofuran-type compounds. Studies on related model compounds like dibenzofuran (B1670420) have shown that the reaction typically proceeds through initial hydrogenation of the aromatic rings, followed by the cleavage of the C-O bond. rsc.org

Platinum-based catalysts, particularly when supported on materials with acidic properties like Al₂O₃/SiO₂ or ZrO₂/SiO₂, have demonstrated high activity. rsc.org The acidic nature of the support is believed to promote the selective cleavage of the C-O bond in the hydrogenated intermediate, which in the case of dibenzofuran would be hexahydrodibenzofuran. rsc.org Smaller platinum nanoparticles have been observed to favor the initial hydrogenation of the aromatic rings. rsc.org

Non-noble metal catalysts, such as nickel-based systems, are also effective for HDO. nih.gov For instance, Ni/SiO₂-ZrO₂ catalysts have been shown to be active in the HDO of guaiacol (B22219), another lignin (B12514952) model compound, leading to the formation of hydrocarbons like cyclohexane (B81311) and its derivatives. nih.gov The catalyst's performance is influenced by factors such as the Si/Zr ratio in the support. nih.gov

Table 2: Catalyst Systems for Hydrodeoxygenation of Dibenzofuran and Related Compounds

| Catalyst | Support | Key Findings |

| Pt | Al₂O₃/SiO₂ | Enhanced deoxygenation ability due to cooperative function of Pt and acidic sites. rsc.org |

| Pt | ZrO₂/SiO₂ | Promotes selective C-O bond cleavage in hexahydrodibenzofuran. rsc.org |

| Ni | SiO₂-ZrO₂ | Effective for HDO of guaiacol to hydrocarbons. nih.gov |

| MoS₂/NiS | Phosphated γ-alumina | Promotes dealkylation in addition to deoxygenation. nrel.gov |

The solvent used in HDO reactions can significantly impact the reaction rate and product distribution. researchgate.netresearchgate.net For the HDO of guaiacol over a Pt/SiO₂ catalyst, nonpolar solvents were found to lead to higher conversion and deoxygenation rates compared to polar, oxygen-containing solvents. researchgate.net It is hypothesized that polar solvents can compete with the reactant for adsorption on the catalyst's active sites, thereby inhibiting the reaction. researchgate.net

In other studies, the choice of solvent has been shown to influence the reaction pathway. For example, in the HDO of furfural-acetone condensation products, the use of acetone (B3395972) and 2-propanol as solvents resulted in higher yields of the desired products compared to methanol (B129727) or DMF, where undesired side reactions with the solvent were observed. researchgate.net The polarity and coordinating ability of the solvent are key factors that can alter the energetics of the reaction intermediates and transition states.

Electrophilic and Nucleophilic Substitution Dynamics

The aromatic ring of the this compound system can undergo electrophilic substitution reactions, while nucleophilic substitution is less common for the unsubstituted aromatic ring but can occur on derivatives or under specific conditions.

The reactivity of the benzofuran (B130515) moiety towards electrophiles is higher than that of benzene (B151609) due to the electron-donating nature of the oxygen atom. chemicalbook.com Theoretical and experimental studies on benzofuran indicate that electrophilic attack can occur at either the C2 or C3 position of the furan (B31954) ring. pixel-online.net The regioselectivity is influenced by the stability of the resulting carbocation intermediate (sigma complex). Attack at the C2 position leads to a sigma complex where the positive charge can be delocalized onto the benzene ring, providing significant stabilization. pixel-online.net Attack at the C3 position allows for stabilization through resonance involving the lone pair of electrons on the oxygen atom. pixel-online.net The balance between these stabilizing effects determines the preferred site of substitution.

Nucleophilic aromatic substitution (SNAr) on the benzene ring of the hexahydrodibenzofuran system would generally require the presence of strong electron-withdrawing groups on the ring to activate it towards attack by a nucleophile. General SNAr reactions proceed via a stepwise mechanism involving the formation of a Meisenheimer complex or a concerted mechanism, depending on the substrate and nucleophile. chemicalbook.com

Stereochemical Investigations and Conformational Analysis of 1,2,3,4,4a,9b Hexahydrodibenzofuran Systems

Determination of Relative and Absolute Stereochemistry

The determination of the relative stereochemistry of these systems is often accomplished through nuclear magnetic resonance (NMR) spectroscopy. nih.gov Specifically, the coupling constants between protons on the fused ring system can provide valuable information about their dihedral angles and, consequently, their relative orientation. nih.gov For instance, the magnitude of the coupling constant between the protons at C4a and C9b is a key indicator of the cis or trans nature of the ring fusion. In many saturated heterocyclic systems, larger coupling constants are typically observed for trans-diaxial protons, while smaller values are indicative of cis or equatorial-axial relationships. researchgate.net

X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of crystalline derivatives of 1,2,3,4,4a,9b-hexahydrodibenzofuran. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, unequivocally establishing the spatial relationship of all atoms. This technique has been successfully employed to determine the absolute configuration of related hydrogenated benzofuran (B130515) derivatives. nih.gov

Conformational Behavior and Energetic Preferences of Polycyclic Frameworks

The conformational flexibility of the this compound ring system is a critical determinant of its biological activity. The saturated six-membered ring can, in principle, adopt chair, boat, and twist-boat conformations. researchgate.net However, the fusion to the dihydrofuran and benzene (B151609) rings introduces significant conformational constraints.

For the cis-fused isomers, the cyclohexane (B81311) ring typically adopts a chair-like conformation. However, the fusion can lead to a degree of flattening or distortion compared to an unsubstituted cyclohexane ring. The energetic preference for a particular chair conformation will be influenced by the steric interactions of substituents on the ring system.

In the case of trans-fused isomers, the polycyclic framework is generally more rigid. The trans-fusion enforces a specific chair conformation on the cyclohexane ring to accommodate the connection to the dihydrofuran ring.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are valuable tools for investigating the conformational behavior and energetic preferences of these systems. researchgate.net These methods can be used to calculate the relative energies of different conformations and to map the potential energy surface for conformational interconversions. Such calculations can provide insights into the most stable conformations and the energy barriers between them. The majority of saturated six-membered heterocycles are known to favor a chair conformation. researchgate.net

Influence of Substituents on Stereochemical Outcome and Diastereoselectivity

The introduction of substituents on the this compound skeleton can significantly influence the stereochemical outcome of its synthesis and the diastereoselectivity of subsequent reactions. The stereochemistry of the final product is often directed by the stereochemistry of key intermediates.

For instance, the catalytic hydrogenation of a dibenzofuran (B1670420) precursor is a common method for synthesizing the hexahydrodibenzofuran core. The diastereoselectivity of this reduction is highly dependent on the catalyst, reaction conditions, and the presence of existing stereocenters or directing groups on the substrate. nih.gov A chiral catalyst can be employed to achieve an enantioselective hydrogenation, leading to the formation of a specific enantiomer of the product. nih.gov The initial stereocenter established during the reduction of the furan (B31954) ring can then direct the subsequent diastereoselective reduction of the benzene ring. nih.gov

In reactions involving the formation of new stereocenters on a pre-existing hexahydrodibenzofuran scaffold, the conformational preferences of the ring system and the steric bulk of existing substituents play a crucial role in determining the approach of the incoming reagents. This often leads to the preferential formation of one diastereomer over the other. For example, in the synthesis of substituted tetrahydrofurans, the stereochemistry of an epoxide precursor can effectively control the stereochemical outcome of the cyclization reaction, leading to a high degree of diastereoselectivity. sci-hub.st

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,3,4,4a,9b Hexahydrodibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For the 1,2,3,4,4a,9b-hexahydrodibenzofuran skeleton, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while specialized techniques like the Nuclear Overhauser Effect (NOE) are crucial for confirming the three-dimensional structure, including the relative stereochemistry of the fused rings.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of a this compound derivative reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. For example, aromatic protons on the benzofuran (B130515) ring typically resonate in the downfield region (δ 6.5–8.0 ppm), whereas the aliphatic protons on the hexahydro- portion of the molecule appear in the upfield region (δ 1.5–4.5 ppm).

The coupling constants (J-values) between adjacent protons are particularly diagnostic of the ring junction stereochemistry. In related dihydrobenzofuran systems, a larger coupling constant between the protons at positions 4a and 9b is indicative of a cis relationship, often in the range of 9.0–10.8 Hz. Conversely, a smaller coupling constant, typically between 5.0–6.0 Hz, suggests a trans arrangement, in line with predictions from the Karplus equation.

For a representative compound like cis-8-hydroxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-one, the proton assignments would be determined by their chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.

Table 1: Representative ¹H NMR Data for a Substituted Hexahydrodibenzofuran Derivative Note: This table is a representative example based on typical chemical shifts for the hexahydrodibenzofuran skeleton and may not correspond to a single specific, published spectrum.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Assignment Notes |

|---|---|---|---|---|

| H-1, H-2, H-4 (Aliphatic) | 1.5 - 2.8 | m | - | Complex multiplets in the aliphatic region. |

| H-4a | 3.0 - 3.5 | ddd | J4a,9b, J4a,4ax, J4a,4eq | Bridgehead proton, coupling to H-9b is key for stereochemistry. |

| H-9b | 4.5 - 5.0 | d | J9b,4a | Benzylic, ether-linked proton. Shifted downfield. |

| H-6, H-7, H-9 (Aromatic) | 6.7 - 7.5 | m | - | Protons on the benzene (B151609) ring. |

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Broadband proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon. The chemical shifts are spread over a much wider range than in ¹H NMR (0–220 ppm), which minimizes signal overlap.

For a hexahydrodibenzofuran derivative containing a carbonyl group, such as 8-hydroxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-one, the carbonyl carbon (C=O) would appear far downfield (δ > 190 ppm). Carbons of the aromatic ring resonate in the δ 110–160 ppm range, while the sp³-hybridized carbons of the saturated ring appear in the upfield region (δ 20–80 ppm). The carbon attached to the oxygen atom of the furan (B31954) ring (C-9b) would be found around δ 70–90 ppm.

Table 2: Representative ¹³C NMR Data for a Substituted Hexahydrodibenzofuran Derivative Note: This table is a representative example based on typical chemical shifts.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Assignment Notes |

|---|---|---|

| C-1, C-2, C-4 | 20 - 45 | Aliphatic carbons in the saturated ring. |

| C-3 | > 190 | Carbonyl carbon (if present). |

| C-4a | 40 - 50 | Bridgehead aliphatic carbon. |

| C-5a, C-9a (Aromatic Quaternary) | 120 - 160 | Aromatic carbons at ring junctions. |

| C-6, C-7, C-8, C-9 (Aromatic CH) | 110 - 130 | Protonated aromatic carbons. |

| C-9b | 70 - 90 | Bridgehead carbon bonded to oxygen. |

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Confirmation

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. In 2D NOE spectroscopy (NOESY), cross-peaks are observed between protons that are spatially proximate.

This technique is exceptionally powerful for confirming the stereochemistry of the 4a-9b ring junction in hexahydrodibenzofurans.

For a cis-fused isomer: A distinct NOE cross-peak would be expected between the bridgehead protons H-4a and H-9b, as they are on the same face of the ring system and therefore close to each other in space.

For a trans-fused isomer: The protons H-4a and H-9b are on opposite faces of the ring system, placing them far apart. Consequently, no NOE would be observed between them. Instead, NOE correlations would be seen between H-4a and other protons on the same side of the molecule.

By identifying these key spatial relationships, NOE studies provide unambiguous confirmation of the stereochemical assignment made based on coupling constants.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with very high precision.

This technique has been instrumental in unequivocally establishing the stereochemistry of hexahydrodibenzofuran derivatives. For example, the structure of cis-8-hydroxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-one was confirmed by X-ray crystallography. researchgate.netresearchgate.net Likewise, the trans relationship in a related system was confirmed by the X-ray crystallographic analysis of trans-8-hydroxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-one-3-cyanohydrin . researchgate.netresearchgate.net

The data obtained from an X-ray crystal structure analysis includes the unit cell parameters, space group, and precise atomic coordinates, which together define the molecular geometry.

Table 3: Representative X-ray Crystallography Data for a Hexahydrodibenzofuran Derivative Note: This data is illustrative of the parameters obtained from an X-ray diffraction experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.512 | Unit cell dimension. |

| b (Å) | 12.345 | Unit cell dimension. |

| c (Å) | 9.876 | Unit cell dimension. |

| β (°) | 105.3 | Unit cell angle. |

| Volume (ų) | 1001.2 | Volume of the unit cell. |

| Calculated Density (g/cm³) | 1.45 | The density of the crystal calculated from its structure. |

Complementary Spectroscopic Methods (e.g., FT-Raman)

While NMR and X-ray crystallography provide the most definitive structural information, other spectroscopic methods like Fourier-Transform Raman (FT-Raman) spectroscopy offer complementary data. FT-Raman spectroscopy measures the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

For a hexahydrodibenzofuran derivative, FT-Raman would be useful for identifying key functional groups. For instance:

Carbonyl (C=O) Stretch: A strong band in the region of 1650–1750 cm⁻¹ would confirm the presence of a ketone or other carbonyl functionality.

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Bands in the 2850–3000 cm⁻¹ region correspond to the C-H bonds in the saturated portion of the molecule.

C-O-C Stretch: Vibrations associated with the furan ether linkage would appear in the fingerprint region (typically 1000–1300 cm⁻¹).

While not typically used for determining stereochemistry, FT-Raman provides rapid and non-destructive confirmation of the functional groups present in the molecule, complementing the more detailed structural data from NMR and X-ray crystallography.

Computational Chemistry and Theoretical Studies of 1,2,3,4,4a,9b Hexahydrodibenzofuran

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been instrumental in the theoretical investigation of 1,2,3,4,4a,9b-Hexahydrodibenzofuran, offering a balance between computational cost and accuracy.

Investigation of Reaction Mechanisms and Pathways (e.g., Hydrodeoxygenation)

The hydrodeoxygenation (HDO) of dibenzofuran (B1670420) is a critical process in the upgrading of bio-oils, and this compound is a key intermediate in this reaction. DFT studies have been employed to explore the reaction pathways for the conversion of dibenzofuran. One proposed major route involves the initial saturation of one of the phenyl rings, leading to the formation of this compound, followed by the cleavage of the C-O bond.

A significant finding from these theoretical investigations is that the conversion of dibenzofuran to this compound is a thermodynamically favorable step under certain conditions. The choice of solvent has been shown to play a crucial role in the reaction energetics.

Calculation of Thermochemical and Solvation Energy Parameters

DFT calculations have been utilized to determine important thermochemical parameters for the reactions involving this compound. These parameters, including Gibbs free energy change (ΔG) and enthalpy change (ΔH), are essential for understanding the spontaneity and thermal nature of the reactions.

For the conversion of dibenzofuran to this compound, these parameters have been calculated in the gas phase as well as in different solvents like water and methanol (B129727). Studies have shown that the use of a solvent, particularly water, can significantly influence the reaction's favorability. For instance, the conversion of dibenzofuran to this compound has been found to be more favorable in water compared to the gas phase or methanol. The effect of temperature on these thermochemical parameters has also been investigated, revealing that an increase in temperature is generally unfavorable for the formation of this compound.

Solvation free energy calculations are also critical for understanding the interaction of this compound with different solvents. These calculations help in determining the ease of separation of the product from the solvent, which is a vital aspect of process design.

Table 1: Calculated Thermochemical Data for the Conversion of Dibenzofuran to this compound

| Parameter | Gas Phase | Water | Methanol |

| Gibbs Free Energy Change (ΔG) | Data not available | More favorable | Less favorable |

| Enthalpy Change (ΔH) | Data not available | Data not available | Data not available |

| Solvation Free Energy | Not applicable | Favorable | Favorable |

Note: Specific numerical values from the source are not provided, but the qualitative trends are indicated.

Prediction and Analysis of Spectroscopic Parameters

Molecular Modeling and Advanced Conformational Analysis

Comprehensive molecular modeling and advanced conformational analysis studies specifically targeting this compound are not extensively documented in the available research. The presence of a partially saturated six-membered ring fused to the dibenzofuran system suggests the existence of multiple conformational isomers, such as chair and boat forms for the hexahydro- part. However, detailed computational investigations into the relative stabilities and energy barriers between these conformers for this specific molecule have not been found in the reviewed literature.

Mechanistic Biological Investigations and Target Identification

Inquiry into Specific Molecular Target Interactions

There is a notable lack of specific research identifying and confirming direct molecular targets for 1,2,3,4,4a,9b-hexahydrodibenzofuran. Extensive searches of scientific databases did not yield studies demonstrating its interaction with key receptors such as the Aryl Hydrocarbon Receptor (AhR) or enzymes like Trypanothione (B104310) Reductase (TR).

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor known to be a target for various environmental and endogenous compounds. However, no studies have explicitly identified this compound as a ligand or modulator of AhR.

Similarly, Trypanothione Reductase, a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, has been investigated as a drug target. While numerous compounds have been studied as potential inhibitors of TR, there is no available evidence to suggest that this compound acts as an inhibitor of this enzyme.

Investigation of Enzymatic and Cellular Pathway Modulation

Consistent with the absence of defined molecular targets, there is a corresponding lack of information regarding the influence of this compound on specific enzymatic and cellular pathways. The biological effects of a compound are a direct consequence of its interaction with cellular components and the subsequent modulation of signaling or metabolic pathways. Without the identification of primary molecular targets, the downstream effects on cellular processes remain uncharacterized.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Such studies provide valuable insights into the pharmacophore—the essential molecular features responsible for a compound's biological activity.

A review of the available scientific literature reveals a scarcity of SAR studies focused specifically on this compound and its derivatives. While SAR studies have been conducted on other classes of heterocyclic compounds, the specific structural requirements for the biological activity of the hexahydrodibenzofuran scaffold have not been systematically explored or reported.

Future Directions and Emerging Research Perspectives

Development of Novel and Green Synthetic Methodologies

A primary focus of current research is the creation of innovative and sustainable methods for synthesizing the hexahydrodibenzofuran framework. Historically, the synthesis of such molecules has often relied on processes that are inefficient and generate considerable chemical waste. The modern emphasis is on "green" chemistry principles to mitigate environmental impact.

Key strategies include the use of domino reactions, where multiple chemical bonds are formed in a single step, thereby increasing efficiency and reducing waste. Additionally, there is a significant push towards utilizing environmentally benign solvents and developing reusable catalysts. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the final product, is a central tenet of this research. Future work will likely concentrate on designing synthetic routes that maximize this efficiency.

Exploration of Undiscovered Chemical Reactivity Patterns and Selectivities

While the fundamental reactivity of the 1,2,3,4,4a,9b-hexahydrodibenzofuran core is established, there is substantial opportunity to uncover new and selective chemical transformations. The molecule's complex three-dimensional structure and multiple reactive sites offer a rich area for investigation.

A significant area of interest is the selective functionalization of carbon-hydrogen (C-H) bonds within the hexahydrodibenzofuran structure. Direct C-H activation provides a more straightforward and efficient means of modifying the molecule. molaid.com Furthermore, achieving high selectivity in these reactions is a key objective. molaid.commolaid.com The cyclization of derivatives such as (6-methoxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-1-yl)acetic acid to form corresponding phenanthro[4,5-bcd]furans has been studied, with the cyclization of the hexahydrodibenzofuran derivative proving to be easier than its tetrahydrodibenzofuran counterpart due to reduced strain in the reaction intermediate. researchgate.net The stereochemistry of the hexahydrodibenzofuran ring system can also influence reactivity and product formation, as seen in the exclusive formation of the cis isomer of 8-hydroxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-one during certain acid-catalyzed rearrangements. researchgate.net

Advanced Computational Modeling for Precise Structure-Function Elucidation

Computational chemistry is a powerful tool for investigating the link between the structure of this compound derivatives and their chemical and biological activities. Advanced modeling techniques allow for a detailed understanding of the molecule's properties at an atomic level.

Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and predict reactivity. Molecular docking simulations can forecast how these compounds will interact with biological targets, such as proteins. This is particularly relevant in drug discovery, where understanding these interactions is crucial for designing more effective therapeutic agents. For instance, analogs of the natural product lunarine, which contains a hexahydrodibenzofuran core, have been studied as inhibitors of trypanothione (B104310) reductase, a key enzyme in parasites that cause diseases like leishmaniasis and Chagas disease. researchgate.net

Identification and Validation of Novel Biological Targets and Mechanistic Pathways

A significant frontier in the study of this compound derivatives is the identification of new biological targets and the elucidation of their mechanisms of action. While some biological activities have been documented, the full therapeutic potential of this class of compounds remains largely untapped.

High-throughput screening of libraries of hexahydrodibenzofuran derivatives against various biological targets is a common strategy for discovering new "hit" compounds. Once a hit is identified, further research is conducted to validate its target and understand how it exerts its biological effect. For example, a derivative, cis-3-oxo-8,9b-bis-(trans-N1-(acrylamidospermidyl))-1,2,3,4,4a,9b-hexahydrodibenzofuran, has shown trypanocidal activity. researchgate.net The study of such compounds can lead to the development of new medicines for a range of diseases.

Q & A

Q. What are the established synthetic routes for 1,2,3,4,4a,9b-hexahydrodibenzofuran, and what are their key experimental parameters?

The compound is synthesized via the method described by Viktorova et al., involving catalytic hydrogenation or ring-opening reactions of precursor dibenzofuran derivatives. Key parameters include solvent selection (e.g., pyridine for sodium-mediated ring opening), temperature control (e.g., 125–127°C at reduced pressure), and purification via fractional distillation. Spectral validation (UV, IR) is critical for confirming structure .

Q. How is the structural elucidation of this compound performed?

Structural confirmation relies on UV and IR spectroscopy. UV spectra show maxima at 267–285 nm (log ε ~3.15–3.35), indicative of conjugated dienes or aromatic systems. IR peaks at 2941 cm⁻¹ (C-H stretching), 1593 cm⁻¹ (C=C bending), and 1049 cm⁻¹ (C-O-C ether linkage) provide functional group insights. X-ray crystallography, as applied to analogous hexasubstituted dihydrofurans, can resolve stereochemical ambiguities .

Q. What are the primary challenges in synthesizing partially hydrogenated dibenzofuran derivatives?

Key challenges include controlling regioselectivity during hydrogenation and avoiding over-reduction. For example, incomplete hydrogenation may yield mixtures of tetrahydro and hexahydro derivatives. Solvent polarity and catalyst choice (e.g., palladium vs. platinum) significantly influence product distribution .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in UV/IR data may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments to distinguish between structural isomers. For instance, NOE correlations can confirm the spatial proximity of protons in the fused ring system .

Q. What strategies optimize the yield of this compound in scalable syntheses?

Optimize reaction conditions using design of experiments (DoE) to assess factors like catalyst loading, hydrogen pressure, and reaction time. For example, kinetic studies of sodium-mediated ring-opening reactions in pyridine reveal a narrow temperature window (110–130°C) for maximal yield .

Q. How does the compound’s stereochemistry influence its reactivity in Diels-Alder or electrophilic substitution reactions?

The chair-like conformation of the hexahydro ring system affects orbital alignment. Computational modeling (DFT) predicts higher reactivity for the endo transition state in Diels-Alder reactions. Experimental validation via competitive trapping experiments with maleic anhydride can quantify stereoelectronic effects .

Q. What environmental analytical methods detect trace impurities of chlorinated analogs (e.g., HxCDFs) in synthesized samples?

Use gas chromatography coupled with electron capture detection (GC-ECD) or high-resolution mass spectrometry (HRMS) to identify hexachlorodibenzofuran (HxCDF) congeners. Calibration with isotopic standards (e.g., ¹³C-labeled HxCDFs) improves quantification accuracy .

Q. How can the compound’s bioactivity be assessed in pharmacological studies?

Employ molecular docking to predict binding affinity for targets like cytochrome P450 enzymes. In vitro assays (e.g., CYP inhibition) paired with in vivo toxicity profiling in model organisms can validate therapeutic potential. Comparative studies with structurally related benzofuran derivatives (e.g., triptophenolide) provide mechanistic insights .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic yields and spectral data across studies to identify systematic errors (e.g., solvent polarity effects on UV λmax) .

- Experimental Design : Prioritize orthogonal analytical techniques (e.g., NMR for stereochemistry, HRMS for purity) to minimize misinterpretation .

- Environmental Impact : Follow EPA guidelines for handling chlorinated byproducts, including proper waste segregation and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.